2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,3-DIHYDRO-1H-INDEN-5-YL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound that features a unique combination of indene and pyrazolo-triazolo-pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDEN-5-YL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyrazolo-triazolo-pyrimidine intermediates, which are then coupled through etherification reactions. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1H-INDEN-5-YL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2,3-DIHYDRO-1H-INDEN-5-YL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDEN-5-YL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): This compound shares the indene moiety but lacks the pyrazolo-triazolo-pyrimidine structure.
1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl: Another indene derivative with different substituents.
Uniqueness
2,3-DIHYDRO-1H-INDEN-5-YL [4-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is unique due to its combination of indene and pyrazolo-triazolo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18N6O |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18N6O/c1-2-15-8-9-18(10-17(15)3-1)29-12-14-4-6-16(7-5-14)20-25-22-19-11-24-26-21(19)23-13-28(22)27-20/h4-11,13H,1-3,12H2,(H,24,26) |
InChI Key |
NOGZPIMHHZUCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C4=NN5C=NC6=C(C5=N4)C=NN6 |
Origin of Product |
United States |
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